molecular formula C12H10N2O2 B2871662 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 108564-80-3

2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2871662
CAS RN: 108564-80-3
M. Wt: 214.224
InChI Key: WPZLZRMIXDNZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several functional groups. It has a pyrido[1,2-a]pyrimidin-4-one core, which is a type of heterocyclic compound containing nitrogen . Attached to this core is a but-2-yn-1-yloxy group, which includes a triple bond characteristic of alkynes .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrido[1,2-a]pyrimidin-4-one core could potentially participate in substitution reactions or act as a base .

Scientific Research Applications

Antibacterial Agents Against MRSA

The compound has shown promise as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Researchers have developed novel anti-MRSA compounds by modifying the structure-activity relationships (SAR) of lead compounds, resulting in derivatives that exhibit equivalent activity to the lead compound against the clinically important strain MRSA USA300 . These compounds have a low propensity for resistance development and acceptable cytotoxicity profiles, although systemic administration was poorly tolerated. They showed modest activity in a murine skin model and controlled systemic dissemination .

Anticancer Activity

Derivatives of the compound have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. The synthesis was performed under ultrasonic-assisted conditions, yielding compounds that demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . This highlights the potential of the compound as a scaffold for developing new anticancer drugs.

Synthesis and Characterization Challenges

Attempts to synthesize and characterize derivatives of the compound have faced challenges. Specifically, efforts to achieve ring closure during the synthesis were unsuccessful, indicating the need for further research to optimize the synthetic procedures for these compounds .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has been investigated for its potential to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in insulin catabolism and pain modulation. This enzyme is a target for diabetes treatment, and the compound’s inhibition of DPP-4 could be beneficial for developing new therapeutic agents .

Safety and Hazards

Without specific study data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising properties, it could be further optimized and studied for potential applications in various fields .

properties

IUPAC Name

2-but-2-ynoxypyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-3-8-16-11-9-12(15)14-7-5-4-6-10(14)13-11/h4-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZLZRMIXDNZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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